An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
This guide provides a comprehensive technical overview of the fundamental basic properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies for its characterization.
Introduction and Molecular Structure
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is a derivative of quinoxaline, featuring a saturated pyrazine ring fused to a benzene ring, with a carboxylic acid substituent at the 6-position. The unique arrangement of a secondary amine, an aniline-like amine, and a carboxylic acid group within the same molecule imparts a complex acid-base character, making a thorough understanding of its basic properties crucial for its application in pharmaceutical sciences. The presence of both acidic and basic centers means the compound is amphoteric and its net charge and properties are highly dependent on pH.
Theoretical Acid-Base Properties: A Structural Analysis
The basicity of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is primarily attributed to the two nitrogen atoms in the tetrahydro-pyrazine ring. However, their basic strengths are not equivalent due to their distinct chemical environments.
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N1 (Aniline-like Nitrogen): The nitrogen atom at the 1-position is directly attached to the benzene ring, making it an aniline-like secondary amine. The lone pair of electrons on this nitrogen can be delocalized into the aromatic system, which significantly reduces its basicity compared to a typical aliphatic amine.
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N4 (Aliphatic-like Nitrogen): The nitrogen atom at the 4-position is part of a saturated heterocyclic ring and is not directly conjugated with the aromatic ring. Its lone pair of electrons is more localized, making it more available for protonation and thus more basic than the N1 nitrogen.
The carboxylic acid group (-COOH) at the 6-position is an acidic functional group. The presence of this group, along with the two basic nitrogens, results in a molecule that can exist in several ionization states depending on the pH of the solution.
Estimated pKa Values
| Functional Group Analogue | Corresponding Group in Target Molecule | Typical pKa (Conjugate Acid) | Reference |
| 4-Aminobenzoic acid (amino group) | N1 (Aniline-like) | ~4.85 | [2][3] |
| Piperazine (second protonation) | N4 (Aliphatic-like) | ~5.33 - 5.36 | [4][5] |
| 4-Aminobenzoic acid (carboxyl group) | 6-Carboxylic acid | ~2.38 | [2][3] |
| Piperazine (first protonation) | N4 (Aliphatic-like) | ~9.73 - 9.75 | [4][5] |
Based on these analogues, we can predict the following approximate pKa values for 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid:
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pKa1 (~2.4): Corresponding to the deprotonation of the carboxylic acid group.
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pKa2 (~4.9): Corresponding to the protonation of the aniline-like N1 nitrogen.
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pKa3 (~9.7): Corresponding to the protonation of the more basic aliphatic-like N4 nitrogen.
It is important to note that these are estimations, and the actual pKa values may be influenced by the electronic effects of the fused ring system and the substituents. Experimental determination is necessary for precise values.
Experimental Determination of Basic Properties
Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[6]
Protocol:
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Preparation of the Analyte Solution:
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Accurately weigh approximately 10-20 mg of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid.
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Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the effect on pKa should be noted. The final concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.
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Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites.
-
Subsequently, titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The pKa values can be determined from the half-equivalence points of the titration curve, where the pH is equal to the pKa.[1][7][8] The equivalence points are identified as the points of maximum slope on the curve.
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Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Determination
The aqueous solubility of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is a critical parameter, particularly for its potential as a drug candidate. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9][10]
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
-
Sample Processing:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of the compound to accurately quantify the solubility.
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Caption: Workflow for aqueous solubility determination.
Chemical Reactivity and Stability
The basicity of the nitrogen atoms in 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid influences its chemical reactivity.
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N-Alkylation and N-Acylation: The more basic N4 nitrogen is expected to be more nucleophilic and thus more reactive towards electrophiles in reactions such as N-alkylation and N-acylation.
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Salt Formation: The presence of both acidic and basic centers allows for the formation of salts with both acids and bases. This property is crucial for the formulation of the compound as a pharmaceutical.
-
Oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding quinoxaline derivative. This should be considered during storage and handling.
Conclusion
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is a molecule with complex acid-base properties due to the presence of two distinct basic nitrogen centers and an acidic carboxylic acid group. A thorough understanding and experimental determination of its pKa values and aqueous solubility are essential for its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for the characterization of these fundamental properties, enabling informed decisions in drug discovery and formulation development.
References
-
PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
-
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]
-
PubChem. Piperazine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Piperazine. [Link]
-
Wikipedia. 4-Aminobenzoic acid. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
R&D Chemicals. p-Aminobenzoic Acid. [Link]
-
ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. [Link]
-
Taylor & Francis Online. Piperazines – Knowledge and References. [Link]
-
ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Journal of Chemical Education. Determination of pKa using the half-volume method: A laboratory experiment. [Link]
-
ACS Publications. Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. [Link]
-
Oreate AI Blog. How to Determine Pka from Titration Curve. [Link]
-
Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Scribd. Aqueous Solubility Determination Guide. [Link]
-
University of California, Davis. Determination of pKa's from titration curves. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. who.int [who.int]
- 11. scribd.com [scribd.com]
